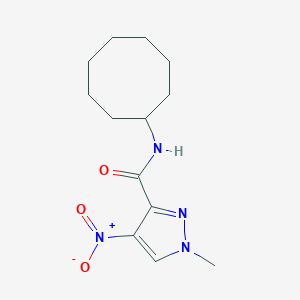
2-(3-BUTOXYPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)QUINOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Butoxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a butoxyphenyl group and a pyrazole carbonyl group, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butoxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the butoxyphenyl and pyrazole carbonyl groups through a series of substitution and coupling reactions. Key steps may include:
Nitration and Reduction: Nitration of a suitable quinoline precursor followed by reduction to introduce amino groups.
Coupling Reactions: Use of coupling reagents such as EDCI or DCC to attach the butoxyphenyl and pyrazole carbonyl groups.
Purification: Chromatographic techniques to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Butoxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Use of halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
2-(3-Butoxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific diseases.
Biological Studies: Investigation of its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Chemical Biology: Use as a probe to study molecular interactions and pathways in cells.
Industrial Applications: Potential use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-butoxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes involved in disease pathways.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinoline: A simpler quinoline derivative with a phenyl group.
4-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)quinoline: Lacks the butoxyphenyl group.
2-(3-Butoxyphenyl)quinoline: Lacks the pyrazole carbonyl group.
Uniqueness
2-(3-Butoxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)quinoline is unique due to the presence of both the butoxyphenyl and pyrazole carbonyl groups, which may confer distinct chemical and biological properties. This combination of functional groups can enhance its potential as a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C25H25N3O2 |
|---|---|
Peso molecular |
399.5g/mol |
Nombre IUPAC |
[2-(3-butoxyphenyl)quinolin-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C25H25N3O2/c1-4-5-13-30-20-10-8-9-19(15-20)24-16-22(21-11-6-7-12-23(21)26-24)25(29)28-18(3)14-17(2)27-28/h6-12,14-16H,4-5,13H2,1-3H3 |
Clave InChI |
SPPXXWSAIIWDSK-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(=CC(=N4)C)C |
SMILES canónico |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(=CC(=N4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE](/img/structure/B451502.png)
![methyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451510.png)
![2,3-Dihydroindol-1-yl-[3-(1,2,4-triazol-1-yl)-1-adamantyl]methanone](/img/structure/B451511.png)
![Ethyl 2-[(1-adamantylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451513.png)
![2-(1-adamantyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B451514.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B451516.png)
![propyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451518.png)
METHANONE](/img/structure/B451519.png)
![2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B451520.png)
![propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate](/img/structure/B451521.png)

![{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B451523.png)
![2,2-dibromo-N-[1-(4-ethylphenyl)ethyl]-1-methylcyclopropanecarboxamide](/img/structure/B451524.png)
